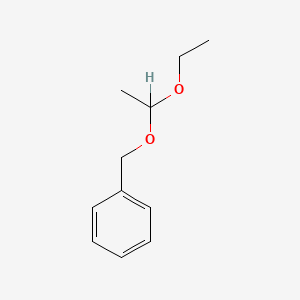

Acetaldehyde benzyl ethyl acetal

Description

Overview of Acetal (B89532) Functional Groups in Organic Chemistry

An acetal is a functional group characterized by a carbon atom single-bonded to two alkoxy (-OR) groups. wikipedia.org The general structure can be represented as R-CH(OR')2 for acetals derived from aldehydes and R2C(OR')2 for those derived from ketones. wikipedia.org Historically, the term "ketal" was used for ketone-derived acetals, but current IUPAC nomenclature classifies ketals as a subset of acetals. wikipedia.org

Acetals are formed through the reaction of an aldehyde or ketone with an alcohol in the presence of an acid catalyst. wikipedia.org This reaction is a reversible process, and the removal of water is often necessary to drive the equilibrium towards acetal formation. wikipedia.org The mechanism involves the initial formation of a hemiacetal, which contains one hydroxyl (-OH) group and one alkoxy (-OR) group on the same carbon. wikipedia.org Subsequent protonation of the hydroxyl group and its elimination as water, followed by the attack of a second alcohol molecule, leads to the formation of the stable acetal.

A key feature of acetals is their stability under neutral and basic conditions, a stark contrast to the reactivity of their parent aldehydes and ketones. libretexts.org However, they are readily hydrolyzed back to the corresponding carbonyl compound and alcohols in the presence of aqueous acid. libretexts.org This differential reactivity is the cornerstone of their utility in organic synthesis.

Importance of Acetaldehyde-Derived Acetals in Contemporary Synthetic Strategies

Acetaldehyde (B116499), being a simple and readily available aldehyde, serves as a precursor to a wide array of acetals that find significant applications in modern organic synthesis. wikipedia.org The primary role of acetaldehyde-derived acetals, and acetals in general, is as protecting groups for aldehydes and ketones. libretexts.orgpressbooks.pubwikipedia.orglibretexts.org

In a multi-step synthesis, it is often necessary to carry out a reaction on one functional group while another, more reactive functional group (like an aldehyde or ketone) remains unchanged. By converting the carbonyl group to an acetal, its reactivity is temporarily masked. libretexts.orglibretexts.org The acetal can withstand a variety of reaction conditions, such as those involving strong bases, nucleophiles, and reducing agents, that would otherwise react with the original carbonyl group. libretexts.org Once the desired transformation is complete, the acetal can be easily removed through acid-catalyzed hydrolysis, regenerating the original aldehyde or ketone. libretexts.orgpressbooks.pubwikipedia.orglibretexts.org

The use of diols, such as ethylene (B1197577) glycol, in the formation of cyclic acetals is particularly common as it is entropically favored over the use of two separate alcohol molecules. pressbooks.pub Acetaldehyde-derived acetals are also utilized in the synthesis of more complex molecules and have been investigated for their potential as fuel additives and in the development of novel polymers. ymerdigital.com

Historical Context and Evolution of Acetal Synthesis in Organic Chemistry

The study of acetals dates back to the 19th century, with early investigations into the reactions of aldehydes with alcohols. The systematic development of acetal chemistry, however, gained significant momentum in the 20th century with the burgeoning field of organic synthesis.

A significant milestone in the history of acetal chemistry was the discovery and development of polyoxymethylene (POM), a thermoplastic polymer also known as polyacetal or simply acetal. polymershapes.com In the 1920s, Hermann Staudinger, a Nobel laureate, studied the polymerization of formaldehyde, but the resulting polymer lacked thermal stability. polymershapes.com It wasn't until the 1950s that chemists at DuPont successfully synthesized a heat-stable version of POM, which they named Delrin. wikipedia.org This breakthrough was achieved by "capping" the ends of the polymer chains, a process that prevented the polymer from readily depolymerizing. wikipedia.org This development highlighted the potential of acetal chemistry in materials science.

The evolution of acetal synthesis has been driven by the need for milder, more efficient, and selective methods. Early methods often relied on strong mineral acids as catalysts. orgsyn.org Over time, a wide range of catalysts have been developed, including Lewis acids and solid acid catalysts, to improve yields and expand the substrate scope. ymerdigital.com The ongoing development of "green" and more atom-economical methods for acetal formation remains an active area of research. ymerdigital.com

Acetaldehyde benzyl (B1604629) ethyl acetal: A Closer Look

Acetaldehyde benzyl ethyl acetal, with the CAS number 66222-24-0, is a specific mixed acetal derived from acetaldehyde, benzyl alcohol, and ethanol (B145695). cymitquimica.comguidechem.com Its structure combines the ethyl group from ethanol and the benzyl group from benzyl alcohol attached to the central carbon originating from acetaldehyde.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 66222-24-0 | cymitquimica.comguidechem.comcymitquimica.comthegoodscentscompany.comechemi.com |

| Molecular Formula | C₁₁H₁₆O₂ | cymitquimica.comguidechem.comcymitquimica.comechemi.com |

| Molecular Weight | 180.24 g/mol | cymitquimica.comguidechem.comcymitquimica.comthegoodscentscompany.comechemi.com |

| Appearance | Colorless clear liquid (est.) | thegoodscentscompany.com |

| Boiling Point | 97-100 °C (at 0.5 Torr) | echemi.com |

| Density | 0.974 g/cm³ | echemi.com |

| Flash Point | 70 °C (158 °F) | echemi.com |

| Solubility | Soluble in alcohol; sparingly soluble in water | thegoodscentscompany.com |

Synthesis and Applications

The synthesis of this compound typically involves the acid-catalyzed reaction of acetaldehyde with a mixture of benzyl alcohol and ethanol. As with other acetal syntheses, the removal of water is crucial to drive the reaction to completion.

This compound is noted for its use as a flavoring agent. cymitquimica.comthegoodscentscompany.com Its applications in organic synthesis are primarily as a protecting group for the acetaldehyde moiety or as an intermediate in the construction of more complex molecular architectures.

Table 2: Synonyms for this compound

| Synonym | Source(s) |

| 1-(Benzyloxy)-1-ethoxyethane | cymitquimica.comcymitquimica.com |

| [(1-Ethoxyethoxy)methyl]benzene | cymitquimica.comcymitquimica.comthegoodscentscompany.com |

| 1-Ethoxyethoxymethylbenzene | cymitquimica.com |

| Ethyl[1-(benzyloxy)ethyl] ether | cymitquimica.com |

| Benzene (B151609), [(1-ethoxyethoxy)methyl]- | cymitquimica.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethoxyethoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-3-12-10(2)13-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLCHWYDADOBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20867213 | |

| Record name | [(1-Ethoxyethoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66222-24-0 | |

| Record name | Benzene, ((1-ethoxyethoxy)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066222240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Methodologies for Acetaldehyde Benzyl Ethyl Acetal

Acid-Catalyzed Acetalization Reactions

The cornerstone of acetaldehyde (B116499) benzyl (B1604629) ethyl acetal (B89532) synthesis is the acid-catalyzed reaction between acetaldehyde, benzyl alcohol, and ethanol (B145695). evitachem.com This process, known as acetalization, is an equilibrium-driven reaction where an acid catalyst facilitates the formation of the acetal from an aldehyde or ketone and alcohols. nih.govyoutube.com

Homogeneous Acid Catalysis: Traditional and Modern Approaches

Traditional and modern homogeneous acid catalysis remains a prevalent method for acetal synthesis. Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) have historically been used. nih.govgoogle.com However, these can be corrosive and may not be compatible with acid-sensitive functional groups. nih.gov

A more contemporary and widely used homogeneous catalyst is p-Toluenesulfonic acid (p-TsOH). nih.govpreprints.org It is favored for its effectiveness in promoting acetalization under milder conditions. preprints.orgnih.gov Research has demonstrated that even trace amounts of these conventional acids can effectively catalyze the formation of acetals. nih.gov For instance, low concentrations of acid catalysts, as low as 0.1 mol%, have been shown to facilitate the reaction efficiently. evitachem.com The mechanism involves the protonation of the carbonyl oxygen by the acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. nih.govyoutube.com

| Catalyst | Type | Advantages | Disadvantages |

| Sulfuric Acid (H₂SO₄) | Homogeneous | Strong acid, effective catalyst. nih.govgoogle.com | Corrosive, can cause side reactions. nih.gov |

| Hydrochloric Acid (HCl) | Homogeneous | Strong acid, readily available. nih.gov | Corrosive, volatile. nih.gov |

| p-Toluenesulfonic Acid (p-TsOH) | Homogeneous | Less corrosive than mineral acids, effective in small amounts. nih.govpreprints.org | Can be difficult to remove from the reaction mixture. santiago-lab.com |

Heterogeneous Acid Catalysis: Solid Acid Catalysts

To circumvent the issues associated with homogeneous catalysts, such as difficult separation and potential corrosion, heterogeneous acid catalysts have been developed. These solid acid catalysts are insoluble in the reaction medium, allowing for easy recovery and recycling, which is both economically and environmentally advantageous. santiago-lab.comarkat-usa.org

Prominent examples of solid acid catalysts include:

Ion-Exchange Resins: Amberlyst-15, a sulfonated polystyrene-divinylbenzene copolymer, is a widely utilized acidic resin for acetal formation. santiago-lab.comarkat-usa.orgresearchgate.net Its macroporous structure and high thermal and chemical stability make it an efficient and reusable catalyst. arkat-usa.orgresearchgate.net Dowex 50WX8 is another effective ion-exchange resin for this purpose.

Zeolites: These microporous aluminosilicate (B74896) minerals can act as shape-selective catalysts. Their acidic sites within their pores facilitate the acetalization reaction. sci-hub.box

Mesoporous Zirconium Oxophosphate: This material has been shown to be highly effective for the synthesis of cyclic acetals, achieving high yields. ymerdigital.com

The use of these solid acids simplifies the purification process, often allowing for the isolation of the product by simple filtration. santiago-lab.com

| Catalyst | Type | Key Features |

| Amberlyst-15 | Heterogeneous (Ion-Exchange Resin) | Reusable, non-corrosive, simplifies purification. santiago-lab.comarkat-usa.orgresearchgate.net |

| Zeolites | Heterogeneous | Shape-selective, thermally stable. sci-hub.box |

| Mesoporous Zirconium Oxophosphate | Heterogeneous | High surface area, high yields for cyclic acetals. ymerdigital.com |

| Dowex 50WX8 | Heterogeneous (Ion-Exchange Resin) | Strong acidic cation exchanger. |

Strategies for Equilibrium Shift and Water Removal in Acetal Formation

Acetal formation is a reversible reaction, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants, thereby reducing the yield of the acetal. nih.govyoutube.com To drive the reaction to completion, various strategies are employed to remove water as it is formed.

Azeotropic Distillation: This is a common and effective method where a solvent that forms a low-boiling azeotrope with water is added to the reaction mixture. ethz.chgoogle.comwikipedia.org As the reaction proceeds, the water-entrainer azeotrope is distilled off, effectively removing water and shifting the equilibrium towards the product side. google.comwikipedia.org Benzene (B151609) and toluene (B28343) are classic examples of entrainers, though less toxic alternatives like cyclohexane (B81311) are now more common. wikipedia.org The Dean-Stark apparatus is frequently used for this purpose. nih.gov

Water Scavengers: Chemical agents can be used to react with and remove water from the reaction mixture. Trichloroacetonitrile (B146778) is one such scavenger that can be employed in acetal synthesis. Another approach involves the use of molecular sieves, which are porous materials that can selectively adsorb water molecules. wikipedia.org

Catalytic Innovations in Acetal Formation

Research continues to explore novel and more efficient catalytic systems for acetal synthesis, moving beyond traditional acid catalysis.

Transition Metal and Metal Complex Catalysis

Transition metals and their complexes have emerged as versatile catalysts for a variety of organic transformations, including acetalization. nih.govymerdigital.com Palladium (Pd) complexes, for instance, have been shown to be highly efficient in catalyzing the formation of acetals under mild conditions and with very low catalyst loading. organic-chemistry.org Gold (Au) catalysts have also been investigated for similar transformations. organic-chemistry.org These catalysts often offer high selectivity and can function under neutral conditions, which is advantageous for substrates with acid-sensitive groups. organic-chemistry.org

Photocatalytic and Electrocatalytic Acetalization

In recent years, photocatalytic and electrocatalytic methods have gained attention as green and sustainable alternatives for chemical synthesis. kit.edunih.gov

Photocatalytic Acetalization: This approach utilizes light energy to drive the acetalization reaction. kit.edu For example, graphitic carbon nitride (g-C₃N₄) has been demonstrated to catalyze the photoacetalization of aldehydes and ketones with alcohols in high yields using visible light under ambient conditions. nih.gov This method avoids the need for acid catalysts and often proceeds under neutral conditions. organic-chemistry.orgkit.edu In some systems, a photocatalyst like Eosin Y can be used. organic-chemistry.org

Electrocatalytic Acetalization: Electrocatalysis offers another avenue for acetal synthesis, with the potential for high efficiency and control. nih.gov While still an emerging area for acetal formation specifically, the principles of electrocatalytic conversion of small molecules suggest its applicability. nih.gov This method involves the use of an electric current to promote the reaction at an electrode surface.

These innovative catalytic approaches represent the forefront of research in acetal synthesis, promising more sustainable and efficient routes to valuable compounds like acetaldehyde benzyl ethyl acetal.

Green Chemistry Principles Applied to Acetal Synthesis (e.g., Solvent-Free, Mild Conditions)

The application of green chemistry principles to the synthesis of acetals, including this compound, focuses on minimizing environmental impact by utilizing solvent-free reactions, mild conditions, and reusable catalysts. acs.orgijsdr.orgresearchgate.net Traditional acetalization methods often rely on corrosive acid catalysts and require the removal of water, sometimes through energy-intensive azeotropic distillation. nih.govevitachem.comwikipedia.org

Modern approaches aim to overcome these drawbacks. nih.gov Solvent-free synthesis, where reactions are conducted with neat reactants and a solid acid catalyst, eliminates the need for volatile organic solvents. evitachem.comorganic-chemistry.org For instance, the use of dehydrating agents like anhydrous calcium chloride can absorb the water byproduct, driving the reaction equilibrium towards the formation of the acetal with high conversion rates at ambient temperatures. evitachem.com This method avoids the energy consumption associated with distillation and allows for the regeneration and reuse of the dehydrating agent. evitachem.com

Furthermore, the development of heterogeneous catalysts, such as aluminosilicates, allows for simple filtration to remove the catalyst from the reaction mixture, yielding a pure product and enabling catalyst reuse. acs.org These green methodologies not only reduce waste and energy consumption but also often lead to higher yields and purity of the final acetal product. acs.orgijsdr.org The use of milder and non-toxic catalysts, like ammonium (B1175870) salts, in combination with environmentally benign solvents, further contributes to the sustainability of acetal synthesis. cnr.it

Enzymatic Synthesis and Biocatalysis for Acetal-Related Structures

Enzymatic synthesis and biocatalysis are emerging as powerful tools for the formation of acetal and related structures, offering high selectivity and operation under mild, environmentally friendly conditions. nih.gov While direct enzymatic synthesis of this compound is not widely documented, the principles of biocatalysis, particularly with lipases, are applicable to the synthesis and modification of related acetal structures. unipd.itnih.gov

Lipases are a key class of enzymes utilized in biocatalytic processes relevant to acetal chemistry. unipd.itnih.gov These enzymes, particularly from sources like Candida antarctica (e.g., Novozym® 435), are known for their ability to catalyze acylation and deacylation reactions with high regio- and stereoselectivity. acs.orgmdpi.com The optimization of biocatalytic conditions is crucial for achieving high yields and selectivity. Key parameters that are often optimized include:

pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity. researchgate.net

Solvent: The choice of solvent can significantly impact enzyme activity and stability. In some cases, solvent-free conditions are ideal from a green chemistry perspective. mdpi.com

Enzyme Loading: The amount of enzyme used can affect the reaction rate. researchgate.net

For instance, the enzymatic hydrolysis of an acetoxy group to a hemiacetal has been demonstrated using Subtilisin A at a physiological temperature of 37°C and a pH of 7.4. rsc.org This highlights the potential of enzymes to effect transformations under very mild conditions. The optimization of these parameters through systematic studies allows for the development of efficient and robust biocatalytic processes. nih.gov

A significant advantage of enzymatic catalysis is the potential for high stereoselectivity, leading to the synthesis of chiral molecules with a specific three-dimensional arrangement. nih.govwikipedia.org This is particularly relevant in the synthesis of pharmaceuticals and other bioactive compounds where a specific enantiomer is desired.

Lipases are widely used for the kinetic resolution of racemic alcohols and their derivatives, where one enantiomer is selectively acylated, leaving the other unreacted. unipd.itmdpi.comacs.org This process can yield both the acylated product and the remaining alcohol with high enantiomeric excess. unipd.it For example, lipases have been shown to be highly enantioselective in the acylation of various alcohols, and this selectivity can be influenced by the structure of the substrate and the reaction medium. unipd.itacs.org

While direct stereoselective enzymatic synthesis of this compound is not a common example in the literature, the principles of enzyme-mediated stereoselective reactions on related structures are well-established. numberanalytics.comnih.gov The ability of enzymes to recognize and differentiate between enantiomers allows for the production of optically pure compounds that are difficult to obtain through traditional chemical methods. wikipedia.org

Novel Reagents and Methodologies for this compound Formation

Recent advancements in organic synthesis have introduced novel reagents and methodologies that offer milder, more efficient, and environmentally friendly routes to acetal formation, including for compounds like this compound.

The choice of reagents and solvents plays a critical role in the efficiency and sustainability of acetal synthesis.

Ethoxyethene (Ethyl Vinyl Ether): While not directly used for synthesizing this compound, enol ethers like ethoxyethene are valuable reagents in acetalization reactions. They react with alcohols under acidic conditions to form acetals. A photoacid catalyst has been shown to be effective for the acetalization of enol ethers with alcohols under visible light irradiation, providing a mild and near-neutral reaction condition.

Cyclopentyl Methyl Ether (CPME): CPME is recognized as a green solvent alternative to more hazardous ethers like THF and dioxane. rsc.orgwikipedia.org It has a high boiling point, forms an azeotrope with water, and is stable under both acidic and basic conditions. wikipedia.org This makes it an excellent solvent for acetalization reactions, particularly those that require the removal of water via azeotropic distillation. rsc.orgwikipedia.orgresearchgate.net The use of CPME in combination with environmentally friendly catalysts, such as ammonium salts, presents a sustainable alternative to traditional solvent/catalyst systems like toluene/p-toluenesulfonic acid. rsc.orgwordpress.com This system has been successfully used for the acetalization of various aldehydes and ketones. cnr.itrsc.org

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product. ucla.edunih.govjocpr.com Reactions with high atom economy are designed to minimize waste. epa.govsigmaaldrich.com

In the context of acetalization, achieving high atom economy involves designing synthetic routes that maximize the incorporation of all starting materials into the desired acetal. rsc.org Traditional methods often involve the use of protecting groups, which are later removed, leading to low atom economy as the atoms of the protecting group and the reagents used for its installation and removal are not part of the final product. ucla.edu

Modern acetalization processes focus on waste minimization through several strategies:

Catalytic Reactions: Using catalysts in small amounts that can facilitate many reaction cycles is preferable to using stoichiometric reagents. epa.govsigmaaldrich.com

Avoiding Derivatives: Designing syntheses that avoid the use of temporary blocking or protecting groups reduces the number of reaction steps and the amount of waste generated. epa.govsigmaaldrich.com

Solvent-Free Reactions: Eliminating solvents reduces waste and the environmental impact associated with their use and disposal. researchgate.netresearchgate.netmdpi.com

One-Pot Syntheses: Combining multiple reaction steps in a single vessel without isolating intermediates can improve efficiency and reduce waste. evitachem.com For example, using a dual-function reagent like calcium oxide as both a solid base catalyst and a desiccant can neutralize acidic byproducts and sequester water simultaneously, leading to high product purity and a significant reduction in wastewater. evitachem.com

By adopting these principles, modern acetalization processes can be designed to be more efficient, produce less waste, and be more environmentally sustainable. nih.govmun.cauniroma1.it

Mechanistic Investigations of Acetaldehyde Benzyl Ethyl Acetal Transformations

Elucidation of the Acid-Catalyzed Acetal (B89532) Formation Mechanism

The formation of acetaldehyde (B116499) benzyl (B1604629) ethyl acetal from acetaldehyde, benzyl alcohol, and ethanol (B145695) proceeds through a series of reversible steps under acid catalysis. openstax.orglibretexts.org An acid catalyst is essential because alcohols are weak nucleophiles and add slowly to carbonyls under neutral conditions. openstax.orglibretexts.org The catalyst increases the electrophilicity of the carbonyl carbon, thereby accelerating the reaction. libretexts.orgnumberanalytics.com

Protonation of Carbonyl Oxygen and Activation of Electrophilic Carbon

The first step in the acid-catalyzed formation of an acetal is the protonation of the carbonyl oxygen of the aldehyde by an acid catalyst. libretexts.orgnumberanalytics.comvaia.com This protonation creates a positive charge on the oxygen atom, which can be delocalized through resonance to the carbonyl carbon. This resonance stabilization makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack. libretexts.orgyoutube.com

Nucleophilic Addition of Alcohol and Hemiacetal Formation

Following the activation of the carbonyl group, a molecule of alcohol, in this case, either benzyl alcohol or ethanol, acts as a nucleophile and attacks the electrophilic carbonyl carbon. libretexts.orgnumberanalytics.compressbooks.pub This nucleophilic addition results in the formation of a protonated hemiacetal. libretexts.org A subsequent deprotonation step, often facilitated by a base such as water or another alcohol molecule, yields a neutral hemiacetal and regenerates the acid catalyst. libretexts.orgpressbooks.pub Hemiacetals are typically unstable and exist in equilibrium with the starting aldehyde and alcohol. pressbooks.pubopenochem.org

Subsequent Protonation, Water Elimination, and Oxonium Ion Generation

The hydroxyl group of the newly formed hemiacetal is then protonated by the acid catalyst. libretexts.orgpressbooks.pub This protonation converts the hydroxyl group into a good leaving group (water). pressbooks.pubstackexchange.com The departure of the water molecule is facilitated by the lone pair of electrons on the adjacent ether oxygen, which form a double bond with the carbon, resulting in the formation of a resonance-stabilized oxonium ion. libretexts.orgyoutube.comopenochem.org This oxonium ion is a highly reactive electrophile. openochem.org

Second Nucleophilic Attack and Final Product Formation

The final stage of acetal formation involves the nucleophilic attack of a second alcohol molecule (either benzyl alcohol or ethanol, depending on which one added in the first nucleophilic addition step) on the electrophilic carbon of the oxonium ion. libretexts.orgnumberanalytics.com This attack forms a protonated acetal. libretexts.org Subsequent deprotonation, again typically by water or an alcohol molecule, yields the final acetaldehyde benzyl ethyl acetal product and regenerates the acid catalyst, allowing the catalytic cycle to continue. libretexts.orgyoutube.com

Detailed Mechanism of Acid-Catalyzed Acetal Hydrolysis

The hydrolysis of an acetal is the reverse process of its formation and is also catalyzed by acid. chemistrysteps.com The mechanism involves the protonation of one of the ether oxygens, followed by the departure of the corresponding alcohol and the formation of an oxonium ion. chemistrysteps.com

Influence of Substituent Effects on Hydrolytic Stability

In the case of this compound, protonation of one of the alkoxy groups (either ethoxy or benzyloxy) is followed by the departure of the corresponding alcohol (ethanol or benzyl alcohol) to form the cation. The stability of the benzyl group allows for effective stabilization of the positive charge that develops at the benzylic carbon during the transition state. This process is highly sensitive to electronic effects exerted by substituents on the phenyl ring of the benzyl group.

Studies on analogous benzylidene acetals have provided significant insight into these substituent effects. A Hammett plot analysis for the hydrolysis of a series of substituted benzylidene acetals yielded a reaction constant (ρ) of -4.06. researchgate.net This large, negative value indicates a strong buildup of positive charge in the transition state at the benzylic position. Consequently:

Electron-donating groups (EDGs) on the phenyl ring, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), stabilize the developing positive charge in the oxocarbenium ion intermediate. This stabilization lowers the activation energy of the rate-determining step, leading to a significant increase in the rate of hydrolysis.

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or trifluoromethyl (-CF₃), destabilize the cationic intermediate. This destabilization raises the activation energy, thereby decreasing the rate of hydrolysis and enhancing the acetal's stability under acidic conditions. researchgate.net

The profound impact of these substituents on hydrolytic stability is demonstrated by the dramatic differences in reaction half-lives, as shown in the table below for a series of related benzylidene acetals.

Table 1: Influence of Phenyl Ring Substituents on the Hydrolytic Half-Life of Benzylidene Acetals

| Substituent (on Phenyl Ring) | Electronic Effect | Half-Life (t₁/₂) | Relative Hydrolysis Rate |

|---|---|---|---|

| 4-Methoxy | Electron-Donating (Resonance) | ~4 minutes | 1.0 |

| Unsubstituted (Phenyl) | Neutral Reference | ~4 minutes | 1.0 |

| 4-Trifluoromethyl | Electron-Withdrawing (Inductive) | ~12.3 hours | ~1/185 |

| 4-Nitro | Electron-Withdrawing (Resonance) | ~51.8 hours | ~1/777 |

Data derived from studies on benzylidene acetals and is illustrative of the principles governing the stability of this compound. Half-life data is from reference researchgate.net.

Mechanistic Pathways of Related Acetal Transformations (e.g., Transacetalization)

The acid-catalyzed transformations of acetals are not limited to hydrolysis. In the presence of an alcohol and an acid catalyst, acetals can undergo transacetalization, where one or both alkoxy groups are exchanged. The mechanistic pathway for transacetalization is closely related to that of hydrolysis. chemistrysteps.comorgoreview.com

The general mechanism for these acid-catalyzed reactions can be summarized in a series of reversible steps: masterorganicchemistry.comlibretexts.org

Protonation: An acid catalyst protonates one of the oxygen atoms of the acetal, converting the alkoxy group into a good leaving group (e.g., converting the ethoxy group into protonated ethanol). pearson.com

Elimination/Dissociation: The protonated leaving group departs, resulting in the formation of a resonance-stabilized oxocarbenium ion. This is typically the rate-limiting step. researchgate.net

Nucleophilic Attack: A nucleophile present in the reaction medium attacks the electrophilic carbon of the oxocarbenium ion.

In hydrolysis , the nucleophile is water.

In transacetalization , the nucleophile is an alcohol molecule.

Deprotonation: A final proton transfer step regenerates the acid catalyst and yields the final product—either a hemiacetal (in the initial stages of hydrolysis) or a new acetal (in transacetalization). chemistrysteps.compearson.com

For this compound, reaction with another alcohol (e.g., methanol) under acidic conditions would lead to a statistical mixture of acetals, including acetaldehyde dimethyl acetal, acetaldehyde diethyl acetal, and acetaldehyde benzyl methyl acetal, through the intermediacy of the ethoxyethyl cation and the benzyloxyethyl cation. Intramolecular transacetalization is also a key transformation, particularly in polyhydroxy systems, leading to the formation of cyclic acetal structures such as 1,3-dioxanes. mdpi.com

Kinetic Studies of this compound Reactions

Kinetic studies of acetal hydrolysis reactions provide quantitative data on reaction rates and the factors that influence them. The hydrolysis of acetals is typically studied under pseudo-first-order conditions, where the concentration of water is large and effectively constant. acs.org The reaction rate is dependent on the concentration of the acetal and the acid catalyst.

While specific kinetic data for this compound is not widely published, extensive studies on structurally similar compounds, such as benzaldehyde (B42025) dimethyl acetal and other benzylidene acetals, offer a robust model for its behavior. acs.orgepa.gov These studies reveal that the hydrolysis follows first-order kinetics with respect to the acetal. acs.org

The rate of hydrolysis is highly dependent on the reaction conditions, particularly pH and the nature of the substituents, as previously discussed. The rate constant for hydrolysis can be influenced by the stability of the carbocation formed in the rate-determining step. researchgate.net

The table below presents kinetic data from a study on the hydrolysis of various acetals, illustrating the vast differences in reactivity based on structure.

Table 2: Comparative Hydrolysis Kinetics of Various Acetals

| Acetal/Ketal | Half-Life (t₁/₂) at pH 5 | Relative Hydrolysis Rate (k_rel) |

|---|---|---|

| Benzaldehyde di-n-butyl acetal | 14.8 hours | 1 |

| Cyclohexanone di-n-butyl ketal | 1.8 hours | 8.2 |

| Cyclopentanone di-n-butyl ketal | 1.7 minutes | 522 |

| Acetone di-n-butyl ketal | 1.1 minutes | 807 |

Data is for illustrative purposes to show structural effects on reactivity. This compound's reactivity would be influenced by both its acetaldehyde core and the benzyl and ethyl ether groups. Data adapted from related kinetic studies.

These kinetic investigations confirm that the structural features of the parent carbonyl compound and the alcohol moieties significantly impact the rate of acetal transformations. For this compound, the presence of the benzyl group allows for significant electronic modulation of the reaction rate, a feature that can be exploited in synthetic applications.

Chemical Reactivity and Derivatization of Acetaldehyde Benzyl Ethyl Acetal

Transformations at the Benzyl (B1604629) and Ethyl Moieties

Beyond the reactivity of the acetal (B89532) linkage itself, the benzyl and ethyl groups of Acetaldehyde (B116499) benzyl ethyl acetal can undergo specific chemical transformations.

The benzyl group (C₆H₅CH₂–) possesses a reactive benzylic position (the CH₂ group attached to the aromatic ring) and an aromatic ring that can undergo substitution.

Oxidation: The benzylic methylene (B1212753) group is susceptible to oxidation. Depending on the reagent and conditions, benzyl ethers can be oxidized to form aldehydes or esters. nih.govcdnsciencepub.com For instance, oxidation with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can cleave benzyl ethers to yield the corresponding carbonyl compounds. cdnsciencepub.com Other methods can convert benzyl ethers directly into benzoate (B1203000) esters using various oxidizing agents, including hypervalent iodine reagents or catalytic systems with co-oxidants like TBHP and oxygen. rsc.orgsiu.edunih.gov The enhanced reactivity at this position is due to the stabilization of radical or cationic intermediates by the adjacent benzene (B151609) ring. wikipedia.org

Halogenation: The aromatic ring of the benzyl group can undergo electrophilic halogenation. The benzyloxy group (–OCH₂C₆H₅) is an activating, ortho-, para-directing group, influencing the position of incoming electrophiles. Studies on the chlorination of substituted benzyl ethers show that substitution primarily occurs at the position ortho to the ether linkage. rsc.org Additionally, the benzylic C-H bonds can be halogenated under radical conditions, for example, using N-bromosuccinimide (NBS), which provides a low concentration of bromine radicals. wikipedia.orglibretexts.org

Table 1: Selected Reagents for Benzyl Group Modification

| Transformation | Reagent(s) | Product Type |

|---|---|---|

| Oxidation | 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) | Aldehyde/Ester cdnsciencepub.com |

| Oxidation | Cu₂O/C₃N₄, TBHP, O₂ | Benzoate Ester rsc.orgnih.gov |

| Oxidation | Modified IBX (o-iodoxybenzoic acid) | Benzaldehyde (B42025)/Benzoate Ester siu.edu |

| Halogenation (Benzylic) | N-Bromosuccinimide (NBS) | Benzylic Bromide libretexts.org |

| Halogenation (Ring) | Cl₂ in Acetic Acid | Ring-Chlorinated Ether rsc.orgrsc.org |

The ethyl group of Acetaldehyde benzyl ethyl acetal originates from ethanol (B145695) used in its synthesis. A key industrial reaction involving ethanol is its dehydrogenation to produce acetaldehyde, a direct precursor for the acetal. wikipedia.orgnih.gov This process can be achieved through two main routes:

Non-oxidative Dehydrogenation : This reaction involves passing ethanol vapor over a metal-based catalyst at high temperatures (e.g., 250–400 °C). mdpi.com CH₃CH₂OH → CH₃CHO + H₂ Catalysts based on copper have shown high conversion and selectivity for acetaldehyde. mdpi.com Other catalysts using cobalt have also been studied, though dehydration to ethylene (B1197577) can be a competing reaction. mdpi.com

Oxidative Dehydrogenation : This is an alternative route that can operate at lower temperatures but involves the use of air or oxygen. mdpi.comrsc.org CH₃CH₂OH + ½ O₂ → CH₃CHO + H₂O

The choice of catalyst and reaction conditions is crucial for maximizing the yield and selectivity of acetaldehyde. mdpi.comrsc.org

Table 2: Catalytic Systems for Ethanol Dehydrogenation to Acetaldehyde

| Catalyst System | Reaction Type | Temperature Range (°C) | Ethanol Conversion (%) | Acetaldehyde Selectivity (%) |

|---|---|---|---|---|

| Copper on Activated Carbon | Non-oxidative | 350 | 65.3 | 96.3 mdpi.com |

| Cobalt-Nitrogen Doped Carbon | Non-oxidative | 400 | 66 | 84 mdpi.com |

Stereochemical Considerations in this compound Chemistry

The central carbon atom of this compound, bonded to a hydrogen, a methyl group, an ethoxy group, and a benzyloxy group, is a stereocenter. Therefore, the compound can exist as a pair of enantiomers. The synthesis and reaction of such chiral acetals are an important area of stereoselective chemistry. sioc-journal.cn

The formation of chiral acetals can be achieved with high diastereoselectivity and enantioselectivity using chiral catalysts or auxiliaries. rsc.orgacs.org For example, cascade reactions co-catalyzed by metals and Brønsted acids have been developed for the efficient synthesis of chiral cyclic acetals. rsc.org

The stereochemistry of the acetal itself can significantly influence its reactivity. Studies on the reductive cleavage of diastereomeric cyclic acetals have shown that the orientation of the substituents (the acetal's stereochemistry) can dictate the reaction's outcome. nih.gov For example, in the reduction of certain cyclic acetals with diisobutylaluminum hydride (DIBAL-H), one diastereomer might react to give the desired product while the other is unreactive under the same conditions. nih.gov This difference in reactivity is often rationalized by the steric hindrance around the acetal oxygens, which affects the coordination of the Lewis acidic reagent. nih.gov These findings highlight that the specific spatial arrangement of the benzyl and ethyl groups in this compound can be a critical factor in its derivatization reactions.

Acetaldehyde Benzyl Ethyl Acetal in Advanced Organic Synthesis

Strategic Utility as a Protecting Group for Carbonyl Functions

In multistep organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. wikipedia.org Acetals are excellent protecting groups for the carbonyl group of aldehydes and ketones because they are stable in neutral to strongly basic and nucleophilic environments. pearson.comlibretexts.org This stability allows chemists to perform a wide range of transformations on other parts of a molecule, such as reactions involving Grignard reagents, organolithium compounds, or metal hydrides, without affecting the protected carbonyl. wikipedia.orglibretexts.org

Acetaldehyde (B116499) benzyl (B1604629) ethyl acetal (B89532) serves this purpose effectively. By reacting a carbonyl compound with benzyl alcohol and ethanol (B145695) under acidic conditions, the highly reactive C=O double bond is converted into a much less reactive acetal linkage. researchgate.net This acetal, specifically 1-(benzyloxy)-1-ethoxyethane, is stable under many reaction conditions but can be readily removed when the protection is no longer needed. researchgate.net

The general process of protection and deprotection is illustrated below:

Protection: An aldehyde or ketone is treated with benzyl alcohol and ethanol in the presence of an acid catalyst to form Acetaldehyde benzyl ethyl acetal.

Reaction: The molecule, now containing the protected carbonyl, undergoes other synthetic transformations.

Deprotection: The acetal is hydrolyzed with aqueous acid to regenerate the original carbonyl group. wikipedia.orgyoutube.com

Chemoselectivity in Multi-Functionalized Organic Molecules

Chemoselectivity is the ability to react with one functional group in the presence of others. The protection of a carbonyl group as an acetal is a prime example of achieving chemoselectivity. bham.ac.uk In a molecule with multiple reactive sites, such as both a ketone and an ester, a reagent like lithium aluminum hydride would normally reduce both. wikipedia.org

By converting the ketone into an acetal like this compound, the ketone is rendered inert to the hydride reagent. wikipedia.orglibretexts.org This allows for the selective reduction of the ester to an alcohol. Following the reduction, the acetal can be removed, restoring the ketone. This strategy enables transformations that would otherwise be impossible in a single step. The formation of the acetal itself can also be chemoselective; aldehydes are generally more reactive than ketones and can often be selectively protected in their presence. chemistrysteps.com

Compatibility with Orthogonal Protecting Group Strategies

Modern complex organic synthesis, particularly in areas like oligosaccharide and natural product synthesis, relies on orthogonal protecting group strategies. bham.ac.uknih.gov This approach uses multiple protecting groups in a single molecule, each of which can be removed under a specific set of conditions without affecting the others. wikipedia.orgbham.ac.uk

This compound fits well into such strategies. As an acetal, it is cleaved under acidic conditions. libretexts.org This makes it orthogonal to many other common protecting groups. For instance, it is compatible with:

Silyl (B83357) ethers (e.g., TBDMS, TIPS): These are typically removed with fluoride (B91410) sources (like TBAF) or under different acidic conditions. researchgate.net

Benzyl ethers (Bn): These are commonly removed by catalytic hydrogenation. shearsoneditorial.com

Acyl groups (e.g., Acetate, Benzoate): These are removed by hydrolysis under basic conditions (saponification). wikipedia.org

The ability to selectively remove the acetal group while leaving others intact, or vice versa, is crucial for the sequential construction of complex molecular architectures. bham.ac.uk

Table 1: Orthogonal Deprotection Compatibility

| Protecting Group | Typical Deprotection Reagent | Stability of this compound |

|---|---|---|

| tert-Butyldimethylsilyl (TBDMS) Ether | Tetrabutylammonium fluoride (TBAF) | Stable |

| Benzyl (Bn) Ether | H₂, Pd/C (Hydrogenolysis) | Stable |

| Acetate (Ac) Ester | NaOH, CH₃OH (Base) | Stable |

| This compound | H₃O⁺ (Aqueous Acid) | Cleaved |

Methodologies for Selective Deprotection

The removal, or deprotection, of the this compound group is typically accomplished by acid-catalyzed hydrolysis. youtube.com The specific conditions can be tailored to the sensitivity of the substrate molecule.

Common methodologies include:

Aqueous Mineral Acids: Dilute solutions of acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a water/organic solvent mixture are effective. youtube.com

Acetic Acid: A mixture of aqueous acetic acid can be used for a milder deprotection. google.com

Lewis Acids in Wet Solvents: Gentle Lewis acids, such as erbium triflate (Er(OTf)₃) in wet nitromethane, can cleave acetals chemoselectively. organic-chemistry.org

Bismuth(III) Salts: Bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) offers a mild and chemoselective method for deprotecting acetals, particularly those derived from conjugated aldehydes and ketones. organic-chemistry.org This method is advantageous for its ease of work-up and the use of a relatively non-toxic reagent. researchgate.netorganic-chemistry.org

The choice of reagent depends on the presence of other acid-sensitive functional groups within the molecule. researchgate.net For example, using a mild Lewis acid might be preferable if a silyl ether that is labile to strong protic acids is also present.

Table 2: Selected Reagents for Acetal Deprotection

| Reagent/System | Conditions | Selectivity/Notes |

|---|---|---|

| Aqueous HCl or H₂SO₄ | Water/Organic Solvent, RT | Standard, strong conditions |

| 80% Aqueous Acetic Acid | Methanol, RT | Milder than mineral acids google.com |

| Bismuth Nitrate Pentahydrate | Dichloromethane, RT | Chemoselective, especially for acyclic acetals organic-chemistry.org |

| Iron(III) Tosylate | Water | Effective for aromatic acetals, environmentally benign researchgate.net |

| Er(OTf)₃ | Wet Nitromethane, RT | Gentle Lewis acid catalysis organic-chemistry.org |

Role as a Synthetic Intermediate and Synthon

Beyond its role in protection, this compound can function as a valuable synthetic intermediate. google.com A synthon is a conceptual unit representing a potential synthetic operation. This compound can be considered a synthon for the acetaldehyde enolate or a related nucleophilic two-carbon aldehyde equivalent, depending on the reaction context.

Incorporation into Complex Molecular Architectures (e.g., Heterocyclic Compounds, Natural Products)

Acetals are key intermediates in the synthesis of various complex molecules, including heterocyclic compounds. google.comwikipedia.org For example, substituted acetals are used in the synthesis of 1,3-oxathiolanes and 1,3-dioxolanes, which are core structures in certain antiviral nucleoside analogues. google.com While specific examples detailing the incorporation of this compound are not widespread, its structural motifs are relevant. The benzyloxy and ethoxy groups can influence reactivity and solubility, and the core acetal structure is a precursor to aldehydes needed for cyclization and condensation reactions to form heterocyclic rings like pyridines or quinoxalines. wikipedia.orgmdpi.com

In natural product synthesis, protecting groups are indispensable. wikipedia.org An acetal like this compound could be employed to mask an aldehyde function during the assembly of a carbon skeleton, with the benzyloxy group offering potential for further synthetic manipulation through selective cleavage.

Precursor in Cascade and Multicomponent Reactions

Cascade reactions, where multiple bond-forming events occur in a single pot, and multicomponent reactions (MCRs), which combine three or more starting materials at once, are powerful tools for building molecular complexity efficiently. beilstein-journals.orgnih.gov Acetaldehyde itself is often too reactive and prone to side reactions to be used directly in these delicate sequences. beilstein-journals.orgnih.gov

A recent breakthrough demonstrated the use of acetaldehyde dimethyl acetal, a close analog of this compound, as a stable precursor for acetaldehyde in an organocatalyzed three-component cascade reaction. beilstein-journals.orgnih.gov The acetal is hydrolyzed in situ under mild acidic conditions, slowly releasing acetaldehyde which then participates in the cascade to form stereochemically dense cyclohexenals with high yield and excellent enantioselectivity. beilstein-journals.orgnih.gov This strategy of using a stable acetal as a "masked" form of a volatile and highly reactive aldehyde is directly applicable to this compound, enabling its use as a key precursor in powerful cascade and multicomponent syntheses. beilstein-journals.org

Advanced Analytical and Spectroscopic Characterization of Acetaldehyde Benzyl Ethyl Acetal

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating Acetaldehyde (B116499) benzyl (B1604629) ethyl acetal (B89532) from reaction mixtures or impurities, allowing for accurate purity assessment and quantification.

Gas Chromatography (GC-FID, GC-MS)

Given its volatility, Gas Chromatography (GC) is the foremost technique for the analysis of Acetaldehyde benzyl ethyl acetal. thegoodscentscompany.com When coupled with a Flame Ionization Detector (FID), GC provides excellent quantitative data, as the FID response is directly proportional to the mass of carbon atoms eluted from the column. For purity assessment, the area percentage of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram provides a reliable estimation.

The coupling of GC with Mass Spectrometry (GC-MS) is a powerful tool for both qualitative and quantitative analysis. nih.govnih.govresearchgate.net In a typical GC-MS analysis, the sample is injected into the GC, where individual components are separated based on their boiling points and interactions with the stationary phase of the column. gcms.cz As each component elutes, it enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint. gcms.cz The retention time from the GC and the fragmentation pattern from the MS together allow for highly confident identification of this compound. researchgate.netnih.gov Studies on similar compounds in alcoholic beverages and fragrance mixtures demonstrate the effectiveness of headspace GC-MS for analyzing volatile components. researchgate.netgcms.cznih.gov

High-Performance Liquid Chromatography (HPLC) for Related Systems

While GC is the preferred method for a volatile compound like this compound, High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis of related, less volatile acetal systems or for the aldehydes from which they are formed. nih.govnih.gov For instance, HPLC methods have been extensively developed for the quantification of acetaldehyde in various matrices. nih.govnih.govresearchgate.net These methods often involve a derivatization step, where acetaldehyde is reacted with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable, UV-active derivative (acetaldehyde-DNPH). nih.govresearchgate.net The resulting hydrazone can then be separated and quantified using reverse-phase HPLC with UV-Vis detection. nih.govresearchgate.net

Furthermore, studies on the formation kinetics of acetals in different solvent systems have utilized techniques like NMR, but HPLC provides a valuable alternative for monitoring the reaction components over time, especially for non-volatile reactants or products. nih.gov

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. rsc.org

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each type of proton in the molecule. The aromatic protons of the benzyl group would appear in the downfield region (typically δ 7.2-7.4 ppm). The benzylic methylene (B1212753) protons (-O-CH₂-Ph) would likely appear as a singlet or a pair of doublets around δ 4.5-4.8 ppm. The methine proton of the acetal group (-CH(CH₃)-O) would be a quartet coupled to the adjacent methyl protons, appearing around δ 4.8-5.0 ppm. The methylene protons of the ethyl group (-O-CH₂-CH₃) would present as a quartet around δ 3.5-3.7 ppm, while the terminal methyl protons of the ethyl group would be a triplet near δ 1.2 ppm. The methyl group attached to the acetal carbon (-CH(CH₃)-) would appear as a doublet around δ 1.3 ppm. Data from related compounds like benzaldehyde (B42025) diethyl acetal and benzaldehyde dimethyl acetal support these expected chemical shift ranges. chemicalbook.comchemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The aromatic carbons of the benzyl group would resonate in the δ 127-138 ppm range. The acetal carbon (-CH(O)₂) is characteristically found in the δ 100-110 ppm region. The benzylic carbon (-O-CH₂-Ph) and the ethoxy methylene carbon (-O-CH₂-CH₃) would appear in the δ 60-70 ppm range. The two methyl carbons (from the ethyl group and the acetaldehyde moiety) would be found in the upfield region, typically between δ 15-25 ppm. chemicalbook.comhmdb.ca

2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the structure. A COSY spectrum would show correlations between coupled protons, for example, between the methine and methyl protons of the CH₃CH group and between the methylene and methyl protons of the ethyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This is an interactive data table. Click on the headers to sort.

| Atom Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (C₆H₅) | 7.2 - 7.4 (m) | 127.0 - 128.5 (d) |

| Aromatic C-ipso | - | 137.0 - 139.0 (s) |

| Benzylic Methylene (O-CH₂-Ph) | 4.5 - 4.8 (s) | 68.0 - 72.0 (t) |

| Acetal Methine (CH(CH₃)) | 4.8 - 5.0 (q) | 100.0 - 105.0 (d) |

| Ethoxy Methylene (O-CH₂-CH₃) | 3.5 - 3.7 (q) | 60.0 - 64.0 (t) |

| Acetal Methyl (CH(CH₃)) | 1.3 - 1.4 (d) | 20.0 - 24.0 (q) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would exhibit several characteristic bands. A series of strong C-O stretching vibrations in the 1050-1150 cm⁻¹ region is characteristic of the acetal group. rsc.org Additional C-H stretching vibrations for the sp³ hybridized carbons would be observed just below 3000 cm⁻¹, while the sp² C-H stretches of the aromatic ring would appear just above 3000 cm⁻¹. Aromatic C=C stretching absorptions would be visible in the 1450-1600 cm⁻¹ region. The presence of these key bands confirms the acetal and benzyl ether functionalities. rsc.orgchemicalbook.com

Table 2: Characteristic IR Absorption Bands for this compound This is an interactive data table. Click on the headers to sort.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| Acetal C-O Stretch | 1050 - 1150 | Strong |

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) provides information about the molecular weight and structural features of a molecule based on its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization.

EI-MS: In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak [M]⁺ for this compound (C₁₁H₁₆O₂, molecular weight 180.24 g/mol ) would be expected at m/z = 180. thegoodscentscompany.comcymitquimica.com However, acetals are known to be unstable under EI conditions, and the molecular ion peak may be weak or absent. The fragmentation pattern is highly characteristic. Alpha-cleavage is the dominant fragmentation pathway for acetals, initiated by the ionization of one of the oxygen atoms. libretexts.org Key fragmentation pathways for this compound would include:

Loss of an ethoxy radical (•OCH₂CH₃, 45 u) to form a stable oxonium ion at m/z = 135.

Loss of an ethyl radical (•CH₂CH₃, 29 u) followed by rearrangement.

Loss of a benzyloxy radical (•OCH₂Ph, 107 u) to yield an ion at m/z = 73.

Cleavage to form the tropylium (B1234903) ion (C₇H₇⁺) at m/z = 91, a very common fragment for benzyl-containing compounds.

Formation of the acylium-type ion [CH₃CH-OEt]⁺ at m/z = 73. Mass spectra available in databases confirm these fragmentation patterns, with significant peaks observed at m/z values of 135, 107, 91, and 73. massbank.jpmassbank.jp

HRMS: High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments with high precision (typically to four decimal places). This allows for the unambiguous determination of the elemental composition of each ion, confirming the molecular formula C₁₁H₁₆O₂ and validating the identity of the fragments. rsc.org

Table 3: Predicted Major Mass Fragments for this compound This is an interactive data table. Click on the headers to sort.

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 180 | [M]⁺ (Molecular Ion) | [C₁₁H₁₆O₂]⁺ |

| 135 | [M - •OCH₂CH₃]⁺ | [C₉H₁₁O]⁺ |

| 107 | [CH₂PhO]⁺ or [C₇H₇O]⁺ | [C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) | [C₇H₇]⁺ |

| 73 | [M - •OCH₂Ph]⁺ or [CH₃CH-OEt]⁺ | [C₄H₉O]⁺ |

Advanced Techniques for Reaction Monitoring and In-situ Analysis

Real-Time Nuclear Magnetic Resonance (NMR) Spectroscopy

Real-time NMR spectroscopy is a powerful tool for monitoring the progress of the acetalization reaction that forms this compound. By acquiring spectra at regular intervals, it is possible to track the consumption of reactants and the formation of the product. beilstein-journals.org

In the ¹H NMR spectrum, the most indicative signal for monitoring the reaction is the aldehydic proton of acetaldehyde, which appears at a characteristic downfield shift of approximately 9.8 ppm. youtube.com As the reaction proceeds, the intensity of this peak diminishes. Concurrently, new signals corresponding to the acetal proton of this compound emerge around 4.8-5.0 ppm. Additionally, changes in the signals of the methylene protons of benzyl alcohol and the methylene and methyl protons of ethanol (B145695) can be tracked to provide a comprehensive picture of the reaction kinetics.

Hypothetical ¹H NMR Monitoring Data for the Synthesis of this compound

| Time (minutes) | Acetaldehyde Aldehydic Proton (δ ~9.8 ppm) Integral | This compound Acetal Proton (δ ~4.9 ppm) Integral |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 20 | 0.52 | 0.48 |

| 30 | 0.30 | 0.70 |

| 40 | 0.15 | 0.85 |

| 50 | 0.05 | 0.95 |

| 60 | <0.01 | >0.99 |

This table is for illustrative purposes and represents hypothetical data.

In-Situ Fourier-Transform Infrared (FT-IR) Spectroscopy

In-situ FT-IR spectroscopy provides a complementary method for real-time reaction analysis, often utilizing a probe immersed directly into the reaction mixture. This technique is particularly sensitive to changes in functional groups.

The formation of this compound can be monitored by observing the disappearance of the strong carbonyl (C=O) stretching band of acetaldehyde, which is typically found around 1730 cm⁻¹. researchgate.net Simultaneously, the appearance and growth of characteristic C-O stretching bands of the acetal, usually in the region of 1000-1200 cm⁻¹, signify the formation of the product. rsc.org The broad O-H stretching band of benzyl alcohol (around 3300 cm⁻¹) would also decrease in intensity as it is consumed.

Hypothetical FT-IR Monitoring Data for the Synthesis of this compound

| Time (minutes) | Acetaldehyde C=O Stretch (~1730 cm⁻¹) Absorbance | Acetal Benzyl Ethyl Acetal C-O Stretch (~1100 cm⁻¹) Absorbance |

| 0 | 0.85 | 0.02 |

| 10 | 0.64 | 0.23 |

| 20 | 0.43 | 0.44 |

| 30 | 0.21 | 0.65 |

| 40 | 0.09 | 0.78 |

| 50 | 0.03 | 0.84 |

| 60 | <0.01 | 0.86 |

This table is for illustrative purposes and represents hypothetical data.

By employing these advanced in-situ techniques, a detailed understanding of the reaction dynamics for the synthesis of this compound can be achieved, allowing for precise control over reaction conditions to optimize yield and purity.

Emerging Trends and Future Research Directions

Development of Highly Efficient and Environmentally Benign Synthetic Routes for Acetaldehyde (B116499) Benzyl (B1604629) Ethyl Acetal (B89532)

The traditional synthesis of acetals often involves the use of stoichiometric acid catalysts and the removal of water to drive the equilibrium, which can lead to corrosive conditions and the generation of waste. mdpi.com Current research is heavily focused on overcoming these limitations by developing greener and more efficient synthetic protocols.

Green Chemistry Approaches:

The principles of green chemistry are increasingly being applied to acetal synthesis. ymerdigital.comijsdr.org This includes the use of:

Solvent-free reactions: Conducting reactions without a solvent or in environmentally benign solvents like water minimizes waste and potential environmental impact. ijsdr.orgresearchgate.net

Alternative energy sources: Microwave irradiation and photochemical methods are being explored to accelerate reaction rates and reduce energy consumption. ymerdigital.comrsc.org A photo-organocatalytic protocol using thioxanthenone as a photocatalyst and household lamps has shown high efficiency in acetalization of various aldehydes. rsc.org

Heterogeneous catalysts: Solid acid catalysts are gaining prominence as they are easily separable from the reaction mixture, reusable, and often less corrosive than their homogeneous counterparts. ymerdigital.comresearchgate.net Natural and modified clays, such as Algerian natural kaolin, have been successfully used as cost-effective and eco-friendly catalysts for acetal synthesis. ymerdigital.comresearchgate.net

The formation of Acetaldehyde benzyl ethyl acetal involves the reaction of acetaldehyde with benzyl alcohol and ethanol (B145695). cymitquimica.com The development of synthetic routes that incorporate these green principles would represent a significant advancement. For instance, a metal-free direct synthesis of benzylidene acetals at room temperature has been achieved using Dowex 50WX8, a solid acid catalyst, and trichloroacetonitrile (B146778) as a water scavenger, a method that could potentially be adapted for this compound. researchgate.net

Exploration of Novel Catalytic Systems with Enhanced Performance and Selectivity

The heart of modern synthetic chemistry lies in the development of novel catalysts that offer superior performance and selectivity. For the synthesis of this compound, research is moving beyond traditional acid catalysts towards more sophisticated systems.

Advanced Catalysts:

Solid Acid Catalysts: Research into solid acid catalysts is vibrant, with materials like sulfonated graphene, mesoporous zirconium oxophosphate, and modified metal-organic frameworks (MOFs) like MIL-101(Cr)-SO3H showing great promise for acetalization reactions. ymerdigital.comresearchgate.netresearchgate.net These catalysts offer high surface area and tunable acidity, which can lead to enhanced catalytic activity and selectivity. Vanadium-substituted cesium phosphomolybdate salts have also been shown to be active and selective catalysts for the acetalization of benzaldehyde (B42025). mdpi.com

Bimetallic Catalysts: The synergistic effects between two different metals can lead to catalysts with unique properties. For example, noble metal-promoted bimetallic cobalt catalysts have been investigated for the synthesis of acetaldehyde dimethyl acetal, suggesting that similar systems could be designed for the more complex this compound.

Organocatalysts: The use of small organic molecules as catalysts is a rapidly growing area. Chiral phosphoric acids, for instance, have been used for the enantioselective desymmetrization of diols via oxidative cleavage of benzylidene acetals, highlighting the potential for stereoselective synthesis involving acetal functionality. researchgate.netsioc-journal.cn

The goal is to develop catalytic systems that can efficiently produce this compound with high purity, under mild reaction conditions, and with minimal environmental impact. The performance of these novel catalysts is typically evaluated based on conversion rates, selectivity towards the desired acetal, and their reusability.

Integration of Advanced Analytical and Computational Methodologies for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is crucial for the rational design of improved synthetic methods. The integration of advanced analytical techniques and computational modeling is becoming indispensable for elucidating the intricate details of chemical transformations.

Analytical Techniques:

Spectroscopic and Chromatographic Methods: The characterization of this compound and the monitoring of its formation rely on a suite of analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are powerful tools for separating and identifying the components of a reaction mixture. vtt.fimdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the product. d-nb.info

In-situ Monitoring: Techniques that allow for the real-time monitoring of reactions, such as in-situ infrared (IR) spectroscopy, can provide valuable kinetic data and insights into the formation of transient intermediates.

Computational Modeling:

Quantum Chemical Calculations: Computational chemistry offers a powerful lens through which to view reaction mechanisms at the molecular level. rsc.orgscirp.orgresearchgate.net Density Functional Theory (DFT) and other quantum chemical methods can be used to model the reaction pathway for the formation of this compound. scirp.orgresearchgate.net Such studies can help to:

Identify transition state structures and calculate activation energies. rsc.org

Elucidate the role of the catalyst in the reaction mechanism. stackexchange.com

Predict the stereochemical outcome of asymmetric reactions.

By combining experimental data from advanced analytical techniques with the predictive power of computational modeling, a comprehensive understanding of the factors that govern the synthesis of this compound can be achieved. This knowledge will be instrumental in the development of next-generation synthetic routes with enhanced efficiency, selectivity, and sustainability.

Q & A

Q. How is acetaldehyde benzyl ethyl acetal (C₁₁H₁₆O₂) structurally identified and characterized in analytical workflows?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with flame ionization detection (FID) for separation and quantification. Key parameters include retention time (RT) and relative retention values (RRV). For example, structurally similar acetals like valeraldehyde diethyl acetal exhibit RTs of ~6.422–6.743 seconds under optimized GC conditions . Confirm molecular identity via mass spectral fragmentation patterns and cross-reference with CAS No. 66222-24-0 .

Q. What are the standard synthetic routes for preparing this compound?

- Methodological Answer : Employ transacetalization under acidic conditions (e.g., p-toluenesulfonic acid in DMF) using benzaldehyde dimethyl acetal as a precursor. This method achieves high yields (>80%) by leveraging equilibrium-driven reactions . Alternatively, direct condensation of benzyl alcohol, ethanol, and acetaldehyde with Lewis acid catalysts (e.g., ZnCl₂) is viable but may require purification to remove diastereomeric byproducts .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., flavor formulations)?

- Methodological Answer : Utilize headspace solid-phase microextraction (HS-SPME) coupled with GC-FID or GC-MS for non-destructive sampling. Calibrate with internal standards (e.g., 4-methyl-2-pentanol) to account for matrix effects. For example, acetaldehyde diethyl acetal has been quantified in wine with a detection limit of 5.7 µg/L using similar protocols .

Advanced Research Questions

Q. How do catalytic systems influence the selectivity of this compound synthesis, and what are common byproducts?

- Methodological Answer : Compare heterogeneous catalysts (e.g., Pt, Pd, Au nanoparticles) for ethanol dehydrogenation-condensation. Pt-based catalysts favor acetaldehyde formation (e.g., conversion rates of ~70% at 3,700 ppmv ethanol), but competing esterification (e.g., ethyl acetate) may occur in binary mixtures . Kinetic studies under varying O₂ partial pressures can resolve selectivity conflicts .

Q. What mechanistic insights explain the stability of this compound under thermal or acidic conditions?

- Methodological Answer : Perform accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Degradation pathways include hydrolysis to benzyl alcohol and ethyl vinyl ether. Impurities like acetaldehyde (from retro-aldol reactions) can accelerate decomposition, as observed in bioethanol fuel cells .

Q. How can conflicting data on this compound’s reactivity in multicomponent systems be resolved?

- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to disentangle synergistic/antagonistic effects. For instance, ethanol-toluene mixtures reduce acetaldehyde conversion by 15–20% due to competitive adsorption on Pd catalysts . Validate via in situ DRIFTS to track surface intermediates .

Q. What are the challenges in reproducing published synthetic protocols for this compound, and how can reproducibility be improved?

- Methodological Answer : Document catalyst activation steps (e.g., pre-reduction of Pd LPRD catalysts) and solvent purity thresholds. Inconsistent yields (e.g., 60–85%) often arise from trace moisture in benzaldehyde precursors. Use Karl Fischer titration to ensure <50 ppm H₂O in reagents .

Q. How do regulatory guidelines (e.g., JECFA, FDA) inform the safety assessment of this compound in research applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.